Ethyl Quetiapine-d5
Description
Ethyl Quetiapine-d5 is a deuterated analog of Quetiapine, a second-generation antipsychotic used to treat schizophrenia and bipolar disorder. Deuterated compounds like this compound are chemically modified by replacing five hydrogen atoms with deuterium isotopes at specific positions. This modification enhances molecular stability and reduces metabolic degradation, making it invaluable as an internal standard in pharmacokinetic studies .
Properties
Molecular Formula |
C₂₃H₂₄D₅N₃O₂S |
|---|---|
Molecular Weight |
416.59 |
Synonyms |
11-[4-[2-(2-Ethoxyethoxy)ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of Ethyl Quetiapine-d5 and Related Compounds
Key Insights:
- Deuterium Isotope Effect: this compound exhibits slower metabolic clearance compared to non-deuterated Quetiapine due to stronger C-D bonds, which reduces enzyme-mediated degradation. This property is critical for minimizing signal interference in analytical workflows .
- Therapeutic vs. Analytical Use : Unlike Quetiapine (a therapeutic agent with dose-dependent half-life), this compound serves solely as a stable reference compound, ensuring accurate quantification in studies investigating Quetiapine overdose kinetics or drug-drug interactions .
Pharmacokinetic and Analytical Performance
- Quetiapine: Clinical studies report a terminal half-life of ~6 hours, though overdose cases show prolonged elimination (up to 12–24 hours) due to non-linear pharmacokinetics at high doses . This compound is used to normalize these variations in serum concentration measurements .
- Quetiapine Extended-Release : This formulation modifies release kinetics (half-life ~12 hours) but still requires deuterated standards like this compound for precise bioanalytical validation .
Regulatory and Quality Considerations
- This compound must comply with guidelines for deuterated internal standards, such as those outlined in ICH Q2(R1) for analytical method validation .
- Quetiapine Related Compound H is governed by USP monographs for impurity profiling, emphasizing its role in quality control rather than therapeutic monitoring .
Q & A
Q. How should conflicting literature on this compound’s receptor selectivity be critically evaluated?
- Methodological Answer : Perform comparative binding assays under standardized conditions (e.g., 37°C, pH 7.4) using recombinant receptors (e.g., 5-HT2A vs. D2). Cross-validate with radioligand displacement studies (³H-ketanserin for 5-HT2A) and report Ki values with 95% CIs. Reconcile discrepancies via meta-regression of assay parameters (e.g., membrane preparation methods) .
Q. What criteria define rigorous characterization of novel this compound derivatives in structure-activity relationship (SAR) studies?
- Methodological Answer : Require ≥95% purity (HPLC), high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and 2D-NMR (COSY, HSQC) for stereochemical assignment. Biological assays must include positive/negative controls and IC50/EC50 values calculated via nonlinear regression (e.g., GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
